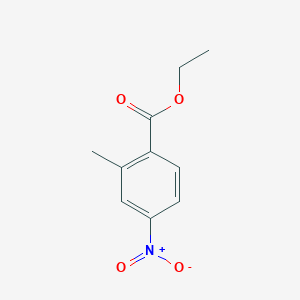

2-甲基-4-硝基苯甲酸乙酯

描述

Ethyl 2-Methyl-4-nitrobenzoate is a chemical compound that is part of a broader class of nitrobenzoates, which are characterized by a nitro group attached to a benzene ring that is further modified by esterification with an alcohol. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of ethyl 2-Methyl-4-nitrobenzoate and related compounds involves various chemical reactions that yield these esters with specific functional groups. For instance, ethyl 4-[(4'-substituted phenylsulfonyl)methyl]-3-nitrobenzoates and their sulfinyl derivatives have been synthesized and characterized by spectral studies, indicating the versatility of synthetic approaches for such compounds . Another related compound, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, was prepared using a cascade reaction involving aza-alkylation and intramolecular Michael addition, followed by desulfonative dehydrogenation . These methods demonstrate the complexity and creativity in synthesizing nitrobenzoate derivatives.

Molecular Structure Analysis

The molecular structure of nitrobenzoate esters is often determined using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate was elucidated, revealing a V-shaped molecule with a significant dihedral angle between the two benzene rings . Similarly, the crystal structure of methyl 2,6-dihydroxy-3-nitrobenzoate showed the nitro group to be coplanar with the benzene ring, indicating conjugation with the π-electron system . These analyses are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

The reactivity of ethyl 2-Methyl-4-nitrobenzoate and its derivatives can be influenced by the presence of the nitro group and other substituents. The carbon-sulfur bond fission in some nitrobenzoate esters has been observed, along with alkaline ester hydrolysis . The influence of the nitro group on the rates of alkaline hydrolysis of ethyl nitrobenzoates has been studied, showing that the position of the nitro group significantly affects the reaction rate . These studies provide insight into the chemical behavior and potential reactivity of these compounds under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-Methyl-4-nitrobenzoate derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and reactivity. For instance, the determination of impurities in ethyl-2-[[2'-cyanobiphenyl-4-yl]methyl]amino]-3-nitrobenzoate by LC-MS^n highlights the importance of purity and the identification of by-products in the synthesis of such compounds . The crystal structure of ethyl 4-butylamino-3-nitrobenzoate, with its intramolecular hydrogen bonding, provides information on the stability and potential intermolecular interactions of these esters .

科学研究应用

非线性光学性质

- 2-甲基-4-硝基苯甲酸乙酯衍生物因其三阶非线性光学性质而受到研究,使其成为光子器件的潜在候选者。当这些化合物掺杂到聚(甲基丙烯酸甲酯)中时,由于反饱和吸收而表现出有希望的非线性吸收,这对于光限制应用至关重要 (Nair 等,2022)。

电化学行为

- 对 2-甲基-4-硝基苯甲酸乙酯的详细循环伏安法研究提供了对硝基芳香族化合物电化学行为的深入了解。该研究重点介绍了硝基自由基阴离子在混合介质中的 pH 依赖性衰变,阐明了所涉及的偶联化学反应 (Carbajo 等,2000)。

合成和杂质分析

- 2-甲基-4-硝基苯甲酸乙酯已被用作各种合成中的中间体,研究重点是优化反应条件以最大化产率和纯度。由 2-甲基-4-硝基苯甲酸乙酯衍生物合成的 4-(2-乙氧基-2-氧代-乙氧基)-3-硝基苯甲酸甲酯突出了该化学物质在生产复杂有机化合物中的用途 (Yin,2007)。

- 此外,研究重点是使用 LC-MSn 等先进技术识别和表征基于 2-甲基-4-硝基苯甲酸乙酯的中间体中的杂质,这对于确保合成药物的质量至关重要 (Yao,2007)。

催化和反应优化

- 该化合物已用于研究催化过程,例如 4-硝基苯甲酸的酯化,其中酸性离子液体用作催化剂。了解影响产率和催化剂可回收性的因素为化学合成优化提供了有价值的信息 (Hong-ze,2013)。

安全和危害

属性

IUPAC Name |

ethyl 2-methyl-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-15-10(12)9-5-4-8(11(13)14)6-7(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCICYWZZMDLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50612652 | |

| Record name | Ethyl 2-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-Methyl-4-nitrobenzoate | |

CAS RN |

62621-10-7 | |

| Record name | Ethyl 2-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)